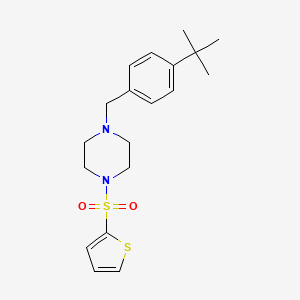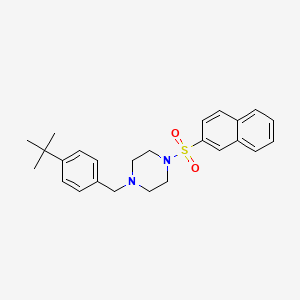
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine
Vue d'ensemble
Description
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine, also known as TBBS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been used to study the role of serotonin receptors in the brain, while in pharmacology, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been used to investigate the effects of drugs on the cardiovascular system.
Mécanisme D'action
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine is a selective serotonin receptor agonist, which means that it binds to and activates specific serotonin receptors in the brain and other parts of the body. The specific serotonin receptors that 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine activates depend on the dose and route of administration. 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to activate 5-HT1A, 5-HT2A, and 5-HT2C receptors in the brain, which are involved in the regulation of mood, anxiety, and appetite.
Biochemical and Physiological Effects:
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to have various biochemical and physiological effects, including changes in neurotransmitter release, hormone secretion, and cardiovascular function. 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to increase the release of serotonin and other neurotransmitters in the brain, which can lead to changes in mood and behavior. 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has also been shown to increase the secretion of hormones such as prolactin and growth hormone, which are involved in various physiological processes. Additionally, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to have both vasodilatory and vasoconstrictive effects on the cardiovascular system, depending on the dose and route of administration.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for specific serotonin receptors. However, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine also has several limitations, including its high cost and limited availability. Additionally, 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine has been shown to have some off-target effects on other receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine, including the development of more selective and potent analogs, the investigation of 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine's effects on other physiological systems, and the exploration of 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine's potential therapeutic applications in various diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-tert-butylbenzyl)-4-(2-thienylsulfonyl)piperazine and its interactions with other receptors and signaling pathways.
Propriétés
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-thiophen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-19(2,3)17-8-6-16(7-9-17)15-20-10-12-21(13-11-20)25(22,23)18-5-4-14-24-18/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSPUITLTXXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(5-ethyl-2-thienyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283123.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283131.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-(3-pyridinyl)-4-quinolinecarbohydrazide](/img/structure/B4283168.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-[(4-bromophenyl)sulfonyl]-4-(4-tert-butylbenzyl)piperazine](/img/structure/B4283173.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B4283183.png)
![1-(4-tert-butylbenzyl)-4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]piperazine](/img/structure/B4283185.png)
![1-(4-tert-butylbenzyl)-4-[(5-chloro-2-thienyl)sulfonyl]piperazine](/img/structure/B4283202.png)

![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4283221.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)